molecular formula C8H17NO B073813 N,N-Dipropylacetamide CAS No. 1116-24-1

N,N-Dipropylacetamide

Cat. No. B073813
CAS RN: 1116-24-1
M. Wt: 143.23 g/mol
InChI Key: IFTIBNDWGNYRLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dipropylacetamide derivatives has been explored in various studies, aiming to understand the compound's chemical behavior and potential applications. For example, the synthesis of diphenylacetamide derivatives, including those related to N,N-dipropylacetamide, involves reactions that highlight the compound's versatility and reactivity in creating targeted chemical structures for specific purposes, such as antimicrobial agents or as part of more complex molecular frameworks (Eckstein et al., 1982).

Molecular Structure Analysis

The molecular structure of N,N-dipropylacetamide and its derivatives has been characterized using various analytical techniques, including X-ray diffraction. Studies on related compounds, like tripropylacetamide, provide insights into the conformational preferences and structural characteristics of N,N-dipropylacetamide derivatives. These structural analyses contribute to understanding the compound's physical and chemical behavior (Cohen-Addad & Grand, 1974).

Chemical Reactions and Properties

The chemical reactivity and properties of N,N-dipropylacetamide are reflected in its ability to undergo various chemical reactions, forming complexes with metals or acting as a precursor to more complex compounds. For instance, studies have shown the ability of diphenylacetamide derivatives to form complexes, indicating the potential for N,N-dipropylacetamide to participate in similar chemical processes, influencing its applications in catalysis and material science (Singh & Singh, 2017).

Physical Properties Analysis

The physical properties of N,N-dipropylacetamide, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different environments and applications. While specific studies on N,N-dipropylacetamide's physical properties are limited, related research on dipropylacetamide derivatives provides valuable insights into how structural variations can affect these properties, influencing the compound's utility in various chemical and pharmacological contexts.

Chemical Properties Analysis

The chemical properties of N,N-dipropylacetamide, including acidity, basicity, reactivity with other chemical groups, and stability under different conditions, are crucial for its application in synthesis and pharmaceuticals. Research on related compounds, such as diphenylacetamide derivatives, helps elucidate these properties, guiding the development of new compounds with desired chemical behaviors and applications (Eckstein et al., 1982).

Scientific Research Applications

Cancer Research and Drug Development

N,N-Dipropylacetamide derivatives have shown promise in cancer research and drug development. Arylacetamides, a class of compounds to which N,N-Dipropylacetamide belongs, have been found to possess cytotoxic action against tumor cell lines and have shown significant antiproliferative activity in vitro. These compounds also demonstrated a reduction in colon carcinoma growth in mouse models, highlighting their potential as cost-effective alternatives for cancer treatment. The structural simplicity of these compounds makes them attractive for further enhancements to increase their activity and selectivity in pharmaceutical formulations (Ferreira et al., 2019).

Antimicrobial and Antifungal Applications

N,N-Dipropylacetamide derivatives have been explored for their antimicrobial and antifungal properties. Research has shown that certain derivatives of diphenylamine, a structurally similar compound, exhibit significant antimicrobial and antifungal activities, suggesting potential applications in combating infections (Kumar & Mishra, 2015).

Neuropharmacological Research

Compounds structurally related to N,N-Dipropylacetamide have been investigated for their neuropharmacological properties. For instance, ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist with structural similarities to N,N-Dipropylacetamide, has shown rapid antidepressant effects in patients, offering a new perspective on the treatment of depression and highlighting the potential of NMDA receptor-modulating drugs (Berman et al., 2000).

Analgesic and Anti-Inflammatory Research

N,N-Dipropylacetamide derivatives have been synthesized and studied for their potential analgesic and anti-inflammatory properties. These studies indicate that specific N,N-Dipropylacetamide derivatives could serve as potent compounds for managing pain and inflammation, providing a starting point for developing new therapeutic agents (Kumar & Mishra, 2020).

Encephalitis Treatment Research

A novel derivative of N,N-Dipropylacetamide has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro and led to a decrease in viral load and an increase in survival in infected mice. This suggests that N,N-Dipropylacetamide derivatives could be promising agents for treating viral encephalitis (Ghosh et al., 2008).

Safety And Hazards

N,N-Dipropylacetamide is corrosive and can cause burns . It can cause eye burns, potentially leading to chemical conjunctivitis and corneal damage. Skin contact can result in skin burns, cyanosis of the extremities, and potentially a skin rash . Ingestion may cause severe and permanent damage to the digestive tract, gastrointestinal irritation, and potentially systemic effects . Inhalation can cause chemical burns to the respiratory tract and potentially systemic effects .

properties

IUPAC Name

N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTIBNDWGNYRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061499
Record name Acetamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropylacetamide

CAS RN

1116-24-1
Record name N,N-Dipropylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N,N-dipropyl-
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Record name Acetamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dipropylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.941
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Record name DIPROPYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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